5-Oxo-4,5-dihydro-2-furylacetic acid
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Overview
Description
5-oxo-4,5-dihydro-2-furylacetic acid is the 4,5-dihydro- derivative of 5-oxo-2-furylacetic acid. It has a role as a bacterial metabolite. It is a conjugate acid of a 5-oxo-4,5-dihydro-2-furylacetate.
Scientific Research Applications
Chemical Synthesis and Compound Formation
5-Oxo-4,5-dihydro-2-furylacetic acid and its derivatives play a significant role in chemical synthesis. Research has demonstrated various methods and pathways for synthesizing related compounds. For instance, the synthesis of 2-Methoxyimino-2-furylacetic acid from 2-acetoxyfuran and benzaldehyde showcases the chemical versatility of furan derivatives in organic synthesis (Liu Zuo-zhou, 2007). Another study presents a facile synthesis of 5-substituted 2-furylacetates, highlighting the broad applicability of these compounds in creating diverse chemical structures (Tomikazu Kawano et al., 1995).
Biological and Pharmacological Effects
The biological and pharmacological effects of compounds related to this compound have been extensively studied. 5-Oxo-ETE, an arachidonic acid metabolite, is known for its role as a chemoattractant in biological systems, particularly influencing the behavior of eosinophils, neutrophils, and other cell types. This compound's ability to attract eosinophils makes it a potential target for therapeutic interventions in diseases like asthma (W. Powell & J. Rokach, 2005). Additionally, the development of OXE receptor antagonists to inhibit the activation of neutrophils and eosinophils by 5-oxo-ETE is a promising area in the treatment of allergic diseases (Vivek Gore et al., 2014).
Molecular Interactions and Analysis Techniques
The study of this compound derivatives involves sophisticated molecular interaction and analysis techniques. For example, the use of electrospray mass spectrometry for the quantitative analysis of 5-oxo-ETE employs a deuterium-labeled internal standard, showcasing the advanced methods used in studying these compounds (W. Powell et al., 2001).
Properties
Molecular Formula |
C6H6O4 |
---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(2-oxo-3H-furan-5-yl)acetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1H,2-3H2,(H,7,8) |
InChI Key |
ZPEHSARSWGDCEX-UHFFFAOYSA-N |
SMILES |
C1C=C(OC1=O)CC(=O)O |
Canonical SMILES |
C1C=C(OC1=O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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